molecular formula C8H6BrF3O2 B1442906 (4-Bromo-3-(trifluoromethoxy)phenyl)methanol CAS No. 1011531-67-1

(4-Bromo-3-(trifluoromethoxy)phenyl)methanol

Cat. No.: B1442906
CAS No.: 1011531-67-1
M. Wt: 271.03 g/mol
InChI Key: XJLFCAKHKBPVGV-UHFFFAOYSA-N
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Description

(4-Bromo-3-(trifluoromethoxy)phenyl)methanol, with CAS Number 85366-65-0, is a chemical building block of interest in advanced organic synthesis and drug discovery . Its molecular formula is C8H6BrF3O2 and it has a molecular weight of 271.03 g/mol . This compound features a benzyl alcohol core that is differentially substituted with both bromo and trifluoromethoxy functional groups. The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to form new carbon-carbon bonds and construct more complex biaryl structures . The trifluoromethoxy group (-OCF3) is a key motif in medicinal chemistry, as its incorporation into molecules can influence their lipophilicity, metabolic stability, and overall bioavailability, making it a valuable feature in the design of potential Active Pharmaceutical Ingredients (APIs) . While the specific biological mechanism of action for this particular compound is not established, its value lies in its utility as a synthetic intermediate. It can be readily oxidized to the corresponding aldehyde, which itself is a highly versatile intermediate for the synthesis of a wider array of fine chemicals . As a result, this compound serves as a key precursor in research workflows aimed at developing novel compounds for pharmaceutical and agrochemical applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and disposal information.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLFCAKHKBPVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (4-Bromo-3-(trifluoromethoxy)phenyl)methanol involves selective bromination of 3-(trifluoromethoxy)phenylmethanol derivatives. The key challenge is achieving regioselective bromination at the 4-position relative to the trifluoromethoxy substituent.

Typical Bromination Methods:

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed as brominating agents.
  • Solvents: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) are preferred solvents due to their ability to dissolve both aromatic substrates and bromine reagents while maintaining reaction control.
  • Catalysts and Conditions: Catalysts such as iron(III) bromide (FeBr₃) or Lewis acids may be used to promote electrophilic aromatic substitution. Temperature control is critical, often maintained between 0 °C and room temperature to prevent polybromination or side reactions.
  • Reaction Time: Typically ranges from 1 to 6 hours depending on scale and reagent concentration.

Industrial Adaptations:

  • Continuous flow reactors are employed to enhance reaction control and scalability.
  • Automated systems regulate temperature, reagent feed rate, and pressure to optimize yield and purity.
  • Post-reaction purification involves recrystallization or chromatographic separation to isolate the desired monobrominated product.

Vapor Phase Bromination Method

A notable alternative method involves vapor phase bromination of 3-(trifluoromethoxy)phenylmethanol or related ethers under reduced pressure and controlled temperature, adapted from patented processes for similar compounds.

Key Parameters:

Parameter Typical Range Notes
Reaction pressure 10 mm to 200 mm Hg Preferably around 50 mm Hg for optimal vapor phase
Temperature < 100 °C Maintains vaporization without decomposition
Bromine vaporization Above 58 °C (bromine b.p.) Bromine introduced as vapor to reaction zone
Molar excess of substrate Yes Ensures selective monobromination

Advantages:

  • Eliminates the need for solvent diluents, reducing waste and simplifying purification.
  • Increases productivity due to continuous vapor phase reaction.
  • Minimizes dibrominated and other polybrominated impurities.

This method is especially effective for producing 4-bromo-3-substituted phenyl derivatives and can be adapted for the trifluoromethoxy substituent by analogy to 3-alkyl phenyl ethers bromination patents.

Reduction and Oxidation Steps (Secondary Functional Group Manipulation)

While the primary focus is on bromination, the preparation of this compound may involve precursor synthesis or downstream transformations:

  • Reduction: Conversion of aldehyde or carboxylic acid intermediates to the benzyl alcohol is achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reagents selectively reduce carbonyl groups under mild conditions, preserving the bromine and trifluoromethoxy substituents.

  • Oxidation: The benzyl alcohol can be oxidized to aldehydes or acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), if necessary, for intermediate steps in synthesis.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages/Notes
Electrophilic Aromatic Bromination Br₂ or NBS, CH₂Cl₂ or CH₃CN, FeBr₃ catalyst, 0–25 °C High regioselectivity, scalable Requires careful temperature control
Vapor Phase Bromination Bromine vapor, substrate vapor, 10–200 mm Hg, <100 °C Solvent-free, high productivity, minimal impurities Requires specialized equipment
Reduction of Carbonyl Precursors LiAlH₄ or NaBH₄, mild conditions Efficient conversion to benzyl alcohol Sensitive reagents, requires quenching
Oxidation of Alcohols KMnO₄, CrO₃ Access to aldehyde or acid intermediates Overoxidation risk, harsh conditions

Research Findings and Optimization Notes

  • Selectivity: The presence of the trifluoromethoxy group strongly influences electrophilic substitution, directing bromination to the para position relative to the methanol group, which is consistent with observed regioselectivity patterns in aromatic chemistry.
  • Purification: Chromatographic methods such as silica gel column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) are effective in isolating pure this compound.
  • Scale-up Considerations: Industrial scale synthesis benefits from continuous flow reactors to maintain consistent reaction conditions and reduce side-products, enhancing yield and purity.
  • Environmental and Safety: Vapor phase bromination reduces solvent waste but requires careful handling of bromine vapor and control of reaction atmosphere to prevent operator exposure and environmental release.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-(trifluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-Bromo-3-(trifluoromethoxy)benzaldehyde or 4-Bromo-3-(trifluoromethoxy)benzoic acid.

    Reduction: 3-(Trifluoromethoxy)phenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(4-Bromo-3-(trifluoromethoxy)phenyl)methanol has garnered attention for its potential as an antimicrobial agent. Studies have shown that derivatives of brominated phenols exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. The presence of the hydroxymethyl group is essential for maintaining biological activity, as modifications that remove or alter this group can lead to a loss of efficacy .

Antitubercular Activity

Recent research highlights the antitubercular properties of compounds related to this compound. Specifically, studies indicated that certain brominated derivatives demonstrated comparable inhibitory effects against Mycobacterium tuberculosis, suggesting that structural modifications can enhance therapeutic profiles against resistant strains .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in material science. Its application in developing advanced materials with specific electronic or optical properties is under investigation, particularly in creating sensors or conductive polymers.

Case Study 1: Antimicrobial Efficacy

In a study assessing various brominated phenols for their antimicrobial properties, this compound was found to exhibit potent activity against several bacterial strains, with minimal inhibitory concentrations comparable to established antibiotics .

Case Study 2: Material Development

Research focusing on the use of this compound in polymer synthesis revealed promising results in enhancing electrical conductivity when incorporated into polymer matrices. This application is particularly relevant for developing next-generation electronic devices.

Mechanism of Action

The mechanism of action of (4-Bromo-3-(trifluoromethoxy)phenyl)methanol is primarily related to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Bromo-3-(trifluoromethoxy)phenyl)methanol with structurally related phenylmethanol derivatives:

Compound Name Substituents (Positions) CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Br (4), CF3O (3), CH2OH (1) Not Available C8H6BrF3O2 ~271.03 Hypothetical; expected high reactivity in nucleophilic substitutions
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol Br (4), CF3O (2), CH2OH (1) 220996-81-6 C8H6BrF3O2 271.03 Irritant; stored dry at room temperature
(3-Bromo-4-(trifluoromethoxy)phenyl)methanol Br (3), CF3O (4), CH2OH (1) 85366-65-0 C8H6BrF3O2 275.03 98% purity; used in pharmaceutical synthesis
(3-Amino-4-bromophenyl)methanol NH2 (3), Br (4), CH2OH (1) 1261666-42-5 C7H8BrNO 202.05 Amino group enhances solubility in polar solvents
(4-Bromo-3-methylphenyl)methanol Br (4), CH3 (3), CH2OH (1) Not Available C8H9BrO 201.06 Methyl group increases lipophilicity
(3-Bromo-4-methylphenyl)methanol Br (3), CH3 (4), CH2OH (1) 68120-35-4 C8H9BrO 201.06 Laboratory chemical; irritant

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Br, CF3O) :
    • Increase acidity of the -CH2OH group compared to electron-donating substituents (e.g., -CH3 or -NH2).
    • Lower solubility in water but higher stability under acidic conditions .
  • Electron-Donating Groups (NH2, CH3): Reduce acidity of the -CH2OH group. Enhance solubility in polar solvents (e.g., (3-Amino-4-bromophenyl)methanol ).

Biological Activity

(4-Bromo-3-(trifluoromethoxy)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H6BrF3OC_8H_6BrF_3O and features a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group attached to a phenyl ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the biological activity of compounds.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-bromo-3-nitrophenol.
  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or chemical reduction methods.
  • Trifluoromethylation : The introduction of the trifluoromethoxy group can be achieved through various methods, including nucleophilic substitution reactions with trifluoromethylating agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration in bacteria .

Anticancer Activity

Another area of investigation is the compound's anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in cancerous cells, potentially through the activation of caspase pathways .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
  • Receptor Interaction : It could interact with receptors on cell membranes, altering signaling cascades that lead to apoptosis in cancer cells.

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
  • Anticancer Research : In a cell line study involving breast cancer cells (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potent anticancer activity .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer Activity
This compoundEffective against S. aureus and E. coliInduces apoptosis in MCF-7 cells
Similar CompoundsVaries; some show less potencyVaries; some are ineffective

Q & A

Basic: What are the recommended synthetic routes for (4-Bromo-3-(trifluoromethoxy)phenyl)methanol?

Methodological Answer:
A plausible synthesis involves:

  • Step 1: Bromination of 3-(trifluoromethoxy)phenol derivatives using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromo group at the para position.
  • Step 2: Protection of the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during subsequent steps.
  • Step 3: Reduction of the carbonyl group in the intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the primary alcohol .
  • Validation: Monitor reaction progress via TLC or HPLC. Confirm regioselectivity of bromination using NMR (¹H and ¹³C) .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Analytical Techniques:
    • ¹H/¹³C NMR: Identify substituent positions (e.g., bromo and trifluoromethoxy groups) and confirm the methanol group’s presence. Look for characteristic shifts: ~δ 4.6 ppm (CH₂OH) and δ 120–125 ppm (C-Br in ¹³C) .
    • HRMS: Confirm molecular formula (C₈H₆BrF₃O₂; exact mass 285.9476).
    • HPLC: Assess purity (>95% for most research applications) using a C18 column and acetonitrile/water gradient .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:
The -OCF₃ group deactivates the aromatic ring, reducing electron density and directing electrophilic substitution. However, in Suzuki-Miyaura coupling:

  • Optimization: Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O at 80°C to enhance reactivity.
  • Challenges: Competing debromination may occur; monitor via GC-MS.
  • Theoretical Insight: DFT calculations predict lower activation energy for para-bromo substitution due to steric and electronic effects .

Advanced: How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved?

Methodological Answer:

  • Experimental Design: Perform systematic solubility tests in solvents (e.g., DMSO, EtOAc, hexane) at 25°C.
  • Data Analysis: Use UV-Vis spectroscopy to quantify solubility. For example, logP = 2.08 (predicted) suggests moderate polarity, favoring solubility in DCM or THF .
  • Contradiction Resolution: Discrepancies may arise from impurities; repurify via column chromatography (SiO₂, hexane/EtOAc 7:3) before testing .

Advanced: What strategies mitigate decomposition during prolonged storage?

Methodological Answer:

  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal hydrolysis of the trifluoromethoxy group as a major pathway.
  • Preventive Measures: Add stabilizers (e.g., BHT at 0.1% w/w) and store under nitrogen.
  • Monitoring: Track degradation via ¹⁹F NMR (loss of -OCF₃ signal at δ -58 ppm) .

Advanced: How to design a kinetic study for its oxidation to the corresponding aldehyde?

Methodological Answer:

  • Conditions: Use TEMPO/NaOCl in CH₂Cl₂ at 0°C.
  • Kinetic Sampling: Withdraw aliquots at intervals (0, 5, 10, 20 min) and quench with NaHSO₃.
  • Analysis: Quantify aldehyde formation via FTIR (C=O stretch at ~1720 cm⁻¹) or GC-MS.
  • Modeling: Fit data to a first-order rate equation; calculate activation parameters (ΔH‡, ΔS‡) .

Advanced: What computational methods predict its interactions in enzyme-binding studies?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with CYP450 enzymes (PDB ID: 3NXU). Focus on halogen bonding between Br and backbone carbonyls.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability.
  • Validation: Compare with experimental IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-Bromo-3-(trifluoromethoxy)phenyl)methanol
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(4-Bromo-3-(trifluoromethoxy)phenyl)methanol

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